L82-G17

Description

Properties

IUPAC Name |

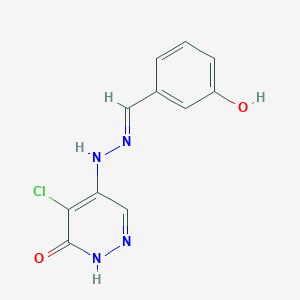

5-chloro-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O2/c12-10-9(6-14-16-11(10)18)15-13-5-7-2-1-3-8(17)4-7/h1-6,17H,(H2,15,16,18)/b13-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYWVUBALUMAIY-WLRTZDKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NNC2=C(C(=O)NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/NC2=C(C(=O)NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L82-G17 on DNA Ligase I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of L82-G17, a selective, uncompetitive inhibitor of human DNA ligase I (LigI). The information presented herein is curated from key research findings to support further investigation and drug development efforts targeting DNA repair pathways.

Core Mechanism of Action

This compound is a potent and selective small molecule inhibitor of DNA ligase I.[1][2] Its mechanism is distinct from many other DNA ligase inhibitors in that it functions as an uncompetitive inhibitor .[1][3] This means that this compound binds to the enzyme-substrate complex, specifically the complex of DNA ligase I and nicked DNA. Rather than preventing the binding of the DNA substrate, this compound stabilizes this complex, thereby inhibiting the final step of the ligation reaction.[1]

The DNA ligation process catalyzed by DNA ligase I involves three sequential steps:

-

Enzyme Adenylation: The ligase reacts with ATP to form a covalent ligase-AMP intermediate.

-

AMP Transfer: The AMP moiety is transferred from the ligase to the 5'-phosphate of the nicked DNA, forming a DNA-adenylate intermediate.

-

Phosphodiester Bond Formation: The ligase catalyzes the attack of the 3'-hydroxyl on the 5'-adenylated phosphate, resulting in the formation of a phosphodiester bond and the release of AMP.

This compound specifically targets and inhibits Step 3 of this process.[1][3] It does not significantly affect the initial enzyme adenylation or the transfer of AMP to the DNA. Instead, it traps the DNA-adenylate intermediate, preventing the final sealing of the DNA nick.[1] This leads to an accumulation of DNA-adenylate intermediates and a failure to complete the DNA repair and replication processes that are dependent on DNA ligase I.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Notes |

| Inhibition Type | Uncompetitive | Binds to the DNA ligase I-nicked DNA complex. |

| Targeted Step | Step 3: Phosphodiester Bond Formation | This compound stabilizes the complex formed by non-adenylated LigI with the DNA-adenylate reaction intermediate.[1] |

| Cellular Potency | Reduces cell number by ~70% at 20 µM | In MTT assays measuring cell proliferation over 72 hours.[1] |

| Effect on DNA-Adenylate | ~50% of ligatable substrate converted to DNA-adenylate intermediate | In the presence of this compound, this intermediate accumulates as the final ligation step is inhibited.[1] |

| Selectivity | Selective for DNA Ligase I | Shows minimal inhibition of DNA Ligase III and no inhibition of DNA Ligase IV at concentrations up to 200 µM.[1] Cells lacking nuclear LigIIIα show increased sensitivity to this compound.[1] |

| Effect on DNA Binding | Enhances formation of stable LigI-nicked DNA complexes | Consistent with its uncompetitive mechanism of action.[1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Fluorescence-Based DNA Ligation Assay

This assay measures the overall DNA joining activity of DNA ligase I.

-

Materials:

-

Purified DNA ligase I (500 fmol)

-

Fluorescently labeled nicked DNA substrate (1 pmol)

-

This compound (or DMSO as a control)

-

Reaction Buffer: 60 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, 50 µg/ml BSA, and 4% DMSO.

-

-

Protocol:

-

Pre-incubate DNA ligase I with the desired concentration of this compound or DMSO for 30 minutes at 25°C.

-

Initiate the ligation reaction by adding the fluorescent nicked DNA substrate.

-

Incubate the reaction mixture for 5 minutes at 25°C.

-

The reaction products are then analyzed to quantify the extent of ligation, typically through methods that can differentiate between the unligated substrate and the ligated product, such as gel electrophoresis followed by fluorescence imaging.

-

DNA Adenylation and Phosphodiester Bond Formation Assays

These assays are used to dissect which step of the ligation reaction is inhibited.

-

Materials:

-

Purified DNA ligase I (1 pmol)

-

Radiolabeled DNA substrates (5 pmol):

-

A ligatable substrate with a 3'-hydroxyl and a 5'-phosphate at the nick.

-

A non-ligatable substrate (e.g., with a 3'-dideoxy nucleotide) to specifically assess DNA-adenylate formation.

-

-

This compound (200 µM) or other inhibitors/controls.

-

Reaction Buffer: 60 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, 50 µg/ml BSA, and 4% DMSO.

-

-

Protocol:

-

Pre-incubate DNA ligase I with this compound or a control for 5 minutes at 25°C.

-

Add the radiolabeled DNA substrate (either ligatable or non-ligatable).

-

Incubate for 30 minutes at 20°C.

-

The reaction products are resolved by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.

-

For the ligatable substrate, both the formation of the DNA-adenylate intermediate and the final ligated product are monitored. For the non-ligatable substrate, the accumulation of the DNA-adenylate intermediate is quantified.

-

Cellular Proliferation (MTT) Assay

This assay determines the effect of this compound on cell viability and proliferation.

-

Materials:

-

HeLa cells or other relevant cell lines.

-

This compound at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Cell culture medium and supplies.

-

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of uncompetitive inhibition of DNA ligase I by this compound.

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

References

- 1. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification & Evaluation of DNA Ligase Inhibitors: Predicting the Binding of Small Molecules to the DNA Binding Domain by Molecular Modeling | Semantic Scholar [semanticscholar.org]

- 3. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

L82-G17: A Selective Uncompetitive Inhibitor of Human DNA Ligase I

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In human cells, the integrity of the genome is maintained through complex DNA replication and repair pathways. DNA ligases are critical enzymes in these processes, responsible for catalyzing the formation of phosphodiester bonds to seal breaks in the DNA backbone. Three distinct DNA ligases, encoded by the LIG1, LIG3, and LIG4 genes, perform related but non-redundant functions. DNA Ligase I (LigI) is the primary enzyme responsible for joining Okazaki fragments during lagging-strand DNA synthesis and also participates in long-patch base excision repair and nucleotide excision repair.[1][2][3] Given its central role in DNA replication, LigI represents a compelling target for the development of anti-cancer therapeutics.

This document provides a comprehensive technical overview of L82-G17, a small molecule identified as a potent and selective uncompetitive inhibitor of human LigI.[1][4] We will explore its mechanism of action, selectivity, cellular effects, and the experimental protocols used for its characterization, providing a foundational resource for researchers investigating DNA ligation and developing novel therapeutic strategies.

Mechanism of Action

This compound exhibits a unique uncompetitive mechanism of inhibition against LigI.[1][4] Unlike competitive inhibitors that bind to the enzyme's active site and prevent substrate binding, uncompetitive inhibitors bind exclusively to the enzyme-substrate (E-S) complex. This binding event stabilizes the complex and prevents the catalytic reaction from proceeding to completion.

The DNA ligation reaction proceeds in three distinct steps:

-

Enzyme Adenylation: The ligase reacts with ATP to form a covalent Ligase-AMP intermediate.

-

AMP Transfer: The AMP molecule is transferred from the ligase to the 5'-phosphate of the nicked DNA, forming a DNA-adenylate intermediate.

-

Phosphodiester Bond Formation: The non-adenylated ligase catalyzes the attack of the 3'-hydroxyl on the 5'-adenylated phosphate, sealing the nick and releasing AMP.

Kinetic studies have demonstrated that this compound specifically inhibits the third step, phosphodiester bond formation.[1][5][6][7] It does not prevent the initial adenylation of the enzyme or the subsequent formation of the DNA-adenylate intermediate.[1] Instead, this compound stabilizes the complex formed by the non-adenylated LigI with the DNA-adenylate intermediate, effectively trapping the enzyme on the DNA and preventing the final ligation step.[1] This mechanism is distinct from related inhibitors like L67 (a competitive inhibitor) and L82 (a mixed-mode inhibitor).[1][2]

Quantitative Data: Inhibitor Activity and Selectivity

This compound was identified through structure-activity relationship (SAR) studies as a more potent and selective derivative of the parent compound L82.[1][8] Its chemical structure features a pyridazine ring and an arylhydrazone linker, which are common among LigI-selective inhibitors.[1][8]

Enzyme Kinetics

Kinetic analysis using fluorescence-based ligation assays confirms the uncompetitive inhibition profile of this compound, which is characterized by a reduction in both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This contrasts with the mixed inhibition of L82 and the competitive inhibition of L67.[1][2]

| Inhibitor | Inhibition Type | Effect on Km | Effect on Vmax | Target(s) |

| This compound | Uncompetitive | Decreases | Decreases | LigI[1] |

| L82 | Mixed (Uncompetitive/Competitive) | Increases | Decreases | LigI[1][2] |

| L67 | Competitive | Increases | No Change | LigI, LigIII[2][9] |

| L189 | Competitive | Increases | No Change | LigI, LigIII, LigIV[2][9] |

Selectivity Profile

This compound demonstrates high selectivity for LigI. Pull-down assays show that this compound enhances the binding of LigI to nicked DNA-coated beads but has minimal effect on the binding of LigIII.[1][10] Furthermore, at concentrations up to 200 μM, this compound shows no inhibitory activity against DNA Ligase IV.[1]

| Ligase | This compound Activity |

| DNA Ligase I (LigI) | Potent, uncompetitive inhibition[1] |

| DNA Ligase III (LigIII) | Very little effect on binding[1][10] |

| DNA Ligase IV (LigIV) | No inhibition observed at 200 μM[1] |

Cellular Effects and Therapeutic Potential

The selective inhibition of LigI by this compound translates to distinct effects on cellular processes, primarily impacting DNA replication and cell proliferation.

Inhibition of DNA Synthesis and Proliferation

Consistent with its role in joining Okazaki fragments, inhibition of LigI by this compound leads to a reduction in replicative DNA synthesis, as measured by BrdU incorporation assays in HeLa cells.[1] This disruption of DNA replication results in a potent anti-proliferative effect. In HeLa cell viability assays, this compound reduced the number of viable cells by approximately 70% at a concentration of 20 μM after 5 days of treatment.[1][5][6]

Genetic Validation of On-Target Activity

The on-target effect of this compound has been validated using genetically defined cell lines. Mouse B cells (CH12F3) that are null for the LIG1 gene are significantly more resistant to the cytotoxic effects of this compound compared to their wild-type counterparts.[1][8] This demonstrates that the inhibitor's primary cellular activity is mediated through the inhibition of LigI.[1][8] Furthermore, cells lacking nuclear LigIIIα, which can partially compensate for the loss of LigI in DNA replication, are more sensitive to this compound, highlighting the critical reliance on LigI in this context.[1][8]

| Cell Line | Genotype | Effect of this compound (20 μM) |

| HeLa | Wild-Type | ~70% reduction in cell number[5][6] |

| CH12F3 | Wild-Type (LigI+/+) | Greater sensitivity to proliferation inhibition[1] |

| CH12F3Δ/Δ | LIG1 Null (LigI-/-) | Increased resistance compared to wild-type[1] |

Combination Therapy

Recent studies have explored the synergistic potential of this compound with other anti-cancer agents. In prostate cancer cell lines, combining this compound with the PARP inhibitor olaparib resulted in synergistic cytotoxicity.[11] This combination also led to a significant increase in DNA damage, as evidenced by the formation of γ-H2AX foci, suggesting a promising therapeutic strategy for certain cancers.[11]

Experimental Protocols

The characterization of this compound involves a series of in vitro biochemical assays and cell-based functional assays.

In Vitro DNA Ligation Assay

-

Objective: To measure the enzymatic activity of DNA ligase in the presence of an inhibitor.

-

Methodology (Fluorescence-based):

-

Substrate: A DNA substrate with a single nick is used, often with a fluorophore and a quencher on opposite sides of the nick. Ligation brings them into proximity, causing a change in fluorescence.

-

Reaction Mixture: Purified recombinant human LigI is incubated in a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT) with ATP and the DNA substrate.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added at various concentrations. Control reactions contain only the solvent.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C).

-

Measurement: The reaction velocity is measured by monitoring the change in fluorescence over time using a plate reader.

-

Analysis: For kinetic studies, the assay is repeated with varying substrate concentrations to determine Km and Vmax values, which are then analyzed using Lineweaver-Burk plots.[1]

-

Ligase-DNA Complex Pull-Down Assay

-

Objective: To assess the inhibitor's effect on the formation of the Ligase-DNA complex.

-

Methodology:

-

Beads Preparation: Streptavidin-coated magnetic beads are conjugated with a biotinylated, nicked DNA substrate (either ligatable or non-ligatable).

-

Binding Reaction: Purified LigI (or LigIII for selectivity) is incubated with the DNA-coated beads in a binding buffer in the presence or absence of this compound.

-

Washing: The beads are washed to remove unbound protein.

-

Elution: The retained proteins are eluted from the beads using a high-salt buffer or by boiling in SDS-PAGE loading buffer.

-

Detection: The amount of eluted ligase is quantified by Western blotting using an anti-LigI or anti-LigIII antibody. As an uncompetitive inhibitor, this compound is expected to increase the amount of LigI retained on the beads.[1][10]

-

Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the proliferation and metabolic activity of cultured cells.

-

Methodology:

-

Cell Plating: Cells (e.g., HeLa, CH12F3) are seeded in 96-well plates and allowed to attach overnight.[1]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Cells are incubated for a defined period (e.g., 72 hours to 5 days).[1][6]

-

MTT Addition: MTT reagent is added to each well and incubated for several hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Absorbance is proportional to the number of viable cells.

-

Conclusion

This compound is a well-characterized small molecule that acts as a highly selective, uncompetitive inhibitor of human DNA Ligase I.[1][5] Its unique mechanism of trapping the LigI-DNA intermediate distinguishes it from other known ligase inhibitors and provides a valuable tool for probing the catalytic and cellular functions of LigI.[1] The on-target cellular activity, demonstrated through potent anti-proliferative effects and validated in genetically-defined cell lines, underscores its potential as a lead compound.[1][8] Further investigation, particularly in combination with agents that induce DNA damage or exploit synthetic lethal relationships, may pave the way for novel cancer therapies targeting DNA replication and repair.[11]

References

- 1. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA ligases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification & Evaluation of DNA Ligase Inhibitors: Predicting the Binding of Small Molecules to the DNA Binding Domain by Molecular Modeling | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure-activity relationships among DNA ligase inhibitors: Characterization of a selective uncompetitive DNA ligase I inhibitor [pubmed.ncbi.nlm.nih.gov]

- 9. Rational design of human DNA ligase inhibitors that target cellular DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

L82-G17: A Selective Uncompetitive Inhibitor of Human DNA Ligase I

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Human DNA ligase I (LigI) is a critical enzyme responsible for joining Okazaki fragments during lagging-strand DNA synthesis and plays a key role in several DNA repair pathways. Its essential function in cellular proliferation makes it a compelling target for the development of novel anti-cancer therapeutics. This document provides a comprehensive technical overview of L82-G17, a potent and selective, uncompetitive inhibitor of human LigI. We detail its discovery through structure-activity relationship studies, its chemical synthesis, mechanism of action, and relevant experimental protocols.

Introduction and Discovery

This compound was identified through a systematic structure-activity analysis of a series of arylhydrazone-based small molecule inhibitors of human DNA ligases.[1][2] This series included the parent compound L82, a known LigI-selective inhibitor, L67, a dual inhibitor of LigI and LigIII, and L189, which inhibits all three human DNA ligases.[2][3] The investigation aimed to identify determinants of activity and selectivity, leading to the characterization of this compound as a "next-generation" inhibitor with increased potency and selectivity for LigI compared to its predecessor, L82.[1][4] Possessing the lowest molecular weight of the active arylhydrazone inhibitors, this compound may represent the minimal structural requirements for this class of LigI inhibitor.[4]

Chemical Synthesis and Properties

This compound is chemically identified as 4-chloro-5-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-2,3-dihydropyridazin-3-one.[5] A detailed, large-scale synthesis protocol has been published, providing a clear path for its preparation for research purposes.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-chloro-5-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-2,3-dihydropyridazin-3-one |

| CAS Number | 92285-87-5[5] |

| Molecular Formula | C₁₁H₉ClN₄O₂[5] |

| Molecular Weight | 264.67 g/mol |

| Appearance | Solid[5] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml)[6] |

| Storage | -20°C for long-term stability (≥ 4 years)[5][6] |

Biological Activity and Selectivity

This compound is a highly selective inhibitor of human DNA Ligase I. Its inhibitory activity is significantly focused on LigI, with minimal to no effect on other human ligases at effective concentrations. This selectivity makes it a valuable tool for probing the specific cellular functions of LigI.

Table 2: In Vitro Inhibitory Activity of this compound and Related Compounds

| Compound | Target | IC₅₀ (µM) | Inhibition Type |

| This compound | DNA Ligase I | ~10 [7][8] | Uncompetitive [2][9] |

| DNA Ligase III | >100 (High selectivity implied) | - | |

| DNA Ligase IV | >200[9] | - | |

| L82 | DNA Ligase I | 12[10] | Uncompetitive |

| L67 | DNA Ligase I & III | ~10[7][8] | Competitive |

| L189 | DNA Ligase I, III, IV | ~10[7][8] | Competitive |

Mechanism of Action

The DNA ligation process catalyzed by LigI is a three-step mechanism. This compound has been shown to specifically inhibit the final step of this crucial pathway.[2][9]

The Three Steps of DNA Ligation:

-

Enzyme Adenylylation: LigI reacts with ATP to form a covalent LigI-AMP intermediate, releasing pyrophosphate.

-

AMP Transfer: The AMP moiety is transferred from the enzyme to the 5'-phosphate at the DNA nick, forming a DNA-adenylate intermediate.

-

Phosphodiester Bond Formation: LigI catalyzes the nucleophilic attack of the 3'-hydroxyl end of the nick on the DNA-adenylate, forming the phosphodiester bond and releasing AMP. This seals the nick in the DNA backbone.

This compound functions as an uncompetitive inhibitor .[2][9] This means it does not bind to the free enzyme but instead binds specifically to the enzyme-substrate complex—in this case, the LigI-DNA intermediate. By binding to this complex, this compound stabilizes the interaction between LigI and nicked DNA, preventing the final phosphodiester bond formation (Step 3) and trapping the enzyme on the DNA.[4] This mechanism is distinct from competitive inhibitors like L67 and L189, which block the DNA binding site on the free enzyme.

Figure 1. Mechanism of this compound inhibition on the DNA ligation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes the large-scale synthesis of this compound (4-chloro-5-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-2,3-dihydropyridazin-3-one).[4]

Materials:

-

4,5-Dichloropyridazin-3(2H)-one

-

Hydrazine monohydrate

-

Methanol (MeOH)

Procedure:

-

Dissolve 4,5-Dichloropyridazin-3(2H)-one (660 mg, 4.0 mmol, 1.0 equiv) in 7 mL of methanol.

-

In a separate vessel, dissolve hydrazine monohydrate (380 mg, 7.6 mmol, 1.9 equiv) in 4 mL of methanol.

-

Combine the two solutions.

-

Heat the combined reaction mixture at reflux for 1.5 hours. A precipitate will form.

-

During heating, add additional methanol (e.g., 3 mL) as needed to maintain stirrability as the product precipitates.

-

After reflux, cool the reaction mixture and collect the precipitate by filtration.

-

Wash the collected solid with cold methanol and dry under vacuum to yield the final product.

Figure 2. Experimental workflow for the synthesis of this compound.

In Vitro DNA Ligase Activity Assay

This assay measures the ability of a DNA ligase to join a radiolabeled DNA substrate, and it can be adapted to measure the inhibitory effect of compounds like this compound.

Materials:

-

Purified human DNA ligase I (LigI)

-

Radiolabeled (e.g., ³²P) ligatable DNA substrate (a double-stranded oligonucleotide with a central nick)

-

Ligation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, 2 mM TCEP)

-

This compound dissolved in DMSO

-

Formamide stop buffer (e.g., 98% formamide, 10 mM EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine ligation buffer, a fixed amount of purified LigI, and the radiolabeled DNA substrate.

-

For inhibitor testing, add this compound at various concentrations to the reaction tubes. Include a DMSO-only control.

-

Initiate the ligation reaction by incubating the tubes at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of formamide stop buffer.

-

Denature the DNA by heating the samples at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel to separate the unligated (shorter) substrate from the ligated (longer) product.

-

Visualize the radiolabeled DNA using a phosphorimager or by exposing the gel to X-ray film.

-

Quantify the band intensities to determine the percentage of ligation and calculate the IC₅₀ value for this compound.

Cellular Effects and Therapeutic Potential

In cell-based assays, this compound demonstrates biological activity consistent with its inhibition of LigI. It has been shown to reduce the proliferation of cancer cell lines, such as HeLa, and to inhibit overall DNA synthesis, leading to the induction of DNA damage.[6][9] Cells expressing LigI are demonstrably more sensitive to this compound than cells where the LIG1 gene is knocked out, confirming its on-target effect in a cellular context.[2][3]

The high selectivity of this compound for LigI makes it a superior chemical probe for studying the specific roles of this enzyme in DNA replication and repair. Furthermore, as a targeted inhibitor of a crucial DNA metabolism enzyme, this compound and its derivatives represent promising lead compounds for the development of novel anticancer agents.

Conclusion

This compound is a well-characterized small molecule inhibitor of human DNA ligase I. Its discovery through rational, structure-based design has yielded a compound with high potency and selectivity. Its uncompetitive mechanism of action, which involves trapping the LigI-DNA complex, provides a specific and effective means of disrupting DNA replication and repair. The data and protocols summarized herein offer a comprehensive resource for researchers investigating DNA ligases and for professionals in the field of drug development exploring new therapeutic strategies targeting genomic integrity.

References

- 1. Identification & Evaluation of DNA Ligase Inhibitors: Predicting the Binding of Small Molecules to the DNA Binding Domain by Molecular Modeling | Semantic Scholar [semanticscholar.org]

- 2. Structure-activity relationships among DNA ligase inhibitors: Characterization of a selective uncompetitive DNA ligase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Base excision repair and its implications to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. L82 | DNA ligase 1 (DNA Lig1) inhibitor | CAS 329227-30-7 | DNA连接酶1抑制剂 | 美国InvivoChem [invivochem.cn]

- 10. Rational design of human DNA ligase inhibitors that target cellular DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

L82-G17: An In-Depth Technical Guide to a Selective DNA Ligase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of L82-G17, a selective, uncompetitive inhibitor of human DNA ligase I (LigI). The information is compiled from peer-reviewed literature and chemical data sources, offering a core resource for professionals in drug discovery and molecular biology.

Core Concepts and Chemical Properties

This compound is a small molecule inhibitor that has demonstrated significant potential as a tool for studying the catalytic activity and cellular functions of DNA ligase I.[1] It was identified through structure-activity relationship studies of derivatives of the DNA ligase inhibitor L82.[1] Notably, this compound possesses a pyridazine ring, a feature common among many LigI-selective inhibitors.[1]

Physicochemical and Structural Data

The fundamental chemical and physical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value |

| Formal Name | 4-chloro-5-(2-(3-hydroxybenzylidene)hydrazineyl)pyridazin-3(2H)-one |

| CAS Number | 92285-87-5 |

| Molecular Formula | C₁₁H₉ClN₄O₂ |

| Formula Weight | 264.7 g/mol |

| Purity | ≥98% |

| Formulation | A solid |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) |

| SMILES | O=C1NN=CC(NN=CC2=CC(O)=CC=C2)=C1Cl |

| InChI Key | PYYWVUBALUMAIY-UHFFFAOYSA-N |

| Storage | -20°C |

| Stability | ≥ 4 years |

Data sourced from Cayman Chemical.[2]

Mechanism of Action: Uncompetitive Inhibition of DNA Ligase I

This compound exhibits a highly specific mechanism of action as a selective, uncompetitive inhibitor of human DNA ligase I.[1] This mode of inhibition is distinct from competitive inhibitors, as this compound does not bind to the active site of the free enzyme. Instead, it binds to the enzyme-substrate complex, specifically the complex formed between DNA ligase I and nicked DNA.

The DNA ligation process proceeds in three distinct steps. This compound specifically inhibits the third and final step: phosphodiester bond formation. It achieves this by stabilizing the complex formed by the non-adenylated LigI with the DNA-adenylate reaction intermediate.[1] This action effectively traps the enzyme on the DNA, preventing the final sealing of the DNA nick and completion of the repair or replication process.

Kinetic analyses have confirmed this uncompetitive mechanism, demonstrating that the presence of this compound leads to a reduction in both the Vmax (maximum reaction velocity) and Km (Michaelis constant) of the ligation reaction.[1]

Biological Activity and Effects

This compound has been shown to be active both in biochemical assays and in cell-based models. Its selectivity for DNA ligase I over other human DNA ligases, such as LigIII and LigIV, makes it a valuable research tool.[1]

In Vitro Activity: Enzyme Kinetics

In fluorescence-based ligation assays, this compound demonstrates a clear inhibitory effect on DNA ligase I. The table below summarizes the kinetic behavior of LigI in the presence of this compound.

| Condition | Vmax | Km | Inhibition Type |

| LigI alone | 0.9 pmol/min | 1.4 µM | N/A |

| LigI + this compound | Reduced | Reduced | Uncompetitive |

Data derived from descriptions in Howes et al., 2017.[1] Precise values for Vmax and Km in the presence of this compound were not available in the reviewed literature.

Cell-Based Activity

This compound effectively penetrates the cell membrane and inhibits LigI function within a cellular context. This leads to several observable effects, particularly related to cell proliferation and DNA damage response.

| Assay Type | Cell Line | Concentration | Result |

| Cell Proliferation (MTT) | HeLa | 20 µM | ~70% reduction in cell number after 72 hours. |

| DNA Synthesis (BrdU) | HeLa | Not specified | Modest reduction in BrdU incorporation. |

| DNA Damage (γH2AX foci) | HeLa | Not specified | Concentration-dependent increase in γH2AX foci after 4 hours. |

Data sourced from Howes et al., 2017.[1]

The cytotoxic effects of this compound are more pronounced in cell lines that are highly dependent on DNA ligase I for replication. For instance, cells lacking nuclear DNA ligase IIIα, which can act as a backup for LigI, are more sensitive to this compound.[1] Conversely, cells that are null for LigI are more resistant to the compound, providing strong evidence that its cellular effects are on-target.[1]

Experimental Protocols

The following are representative, generalized protocols for key experiments used to characterize this compound. These are based on standard laboratory methods. For the exact parameters used in the primary research, consultation of the original publication by Howes et al. in DNA Repair (Amst), 2017, is recommended.

Fluorescence-Based DNA Ligation Assay

This assay measures the ability of a DNA ligase to join a fluorescently labeled, nicked DNA substrate.

-

Substrate Preparation: A nicked DNA duplex is created by annealing three oligonucleotides, one of which contains a 5' fluorescent label (e.g., FAM) and another a 3' quencher. Ligation brings the fluorophore and quencher into proximity, reducing the fluorescent signal.

-

Reaction Mixture: In a microplate well, combine the reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and ATP), the DNA ligase I enzyme, and the nicked DNA substrate.

-

Inhibitor Addition: Add this compound (dissolved in DMSO) or a vehicle control (DMSO alone) to the reaction mixtures at various concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5-30 minutes).

-

Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Analysis: Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of this compound to the control.

Cell Proliferation (MTT) Assay

This colorimetric assay determines cell viability by measuring the metabolic activity of cellular oxidoreductase enzymes.

-

Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.

Immunofluorescence Staining for γH2AX Foci

This method visualizes DNA double-strand breaks by staining for the phosphorylated form of histone H2AX (γH2AX).

-

Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound for the desired time (e.g., 4 hours).

-

Fixation: Fix the cells with a solution such as 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.3% Triton X-100 in PBS) to allow antibodies to enter the nucleus.

-

Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Stain the cell nuclei with a DNA counterstain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of distinct fluorescent foci (γH2AX foci) per nucleus to quantify DNA double-strand breaks.

Conclusion

This compound is a potent and selective uncompetitive inhibitor of DNA ligase I. Its well-characterized mechanism of action and demonstrated activity in both biochemical and cellular assays make it an invaluable tool for probing the functions of LigI in DNA replication and repair. This guide provides the core technical information required for researchers to effectively utilize this compound in their studies and serves as a foundational document for further investigation into the therapeutic potential of DNA ligase I inhibition.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Effects of L82-G17 on DNA Replication and Repair

This technical guide provides a comprehensive overview of the small molecule this compound, focusing on its mechanism of action and its effects on DNA replication and repair. This compound has been identified as a selective, uncompetitive inhibitor of human DNA ligase I (LigI), an essential enzyme in these processes.[1][2][3] This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

This compound is a next-generation DNA ligase inhibitor, derived from a series of related compounds including L82, L67, and L189.[4] It exhibits increased activity and selectivity for DNA ligase I compared to its parent compound, L82.[1][2] The primary mechanism of this compound is the uncompetitive inhibition of the third step of the DNA ligation reaction, which is the formation of the phosphodiester bond.[1][2][5] This mode of action stabilizes the complex formed between non-adenylated LigI and the DNA-adenylate reaction intermediate.[1]

While this compound shares a mechanistic space with topoisomerase (topo) inhibitors and some Poly(ADP-Ribose) Polymerase (PARP) inhibitors that trap enzyme-DNA complexes, it does not appear to increase the amount of LigI associated with chromatin in cells.[1] This is likely due to the fact that LigI has less robust DNA binding activity compared to PARP1 and is recruited to DNA replication sites through its interaction with Proliferating Cell Nuclear Antigen (PCNA).[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the activity and cellular effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Inhibition | Concentration | Notes |

| DNA Ligase I (LigI) | Uncompetitive Inhibition | Not Specified | Inhibits the third step of the ligation reaction (phosphodiester bond formation).[1][2][5] |

| DNA Ligase IV (LigIV) | No Inhibition | 200 µM | This compound did not inhibit LigIV at this high concentration.[1] |

Table 2: Cellular Effects of this compound

| Cell Line | Effect | Concentration | Incubation Time | Notes |

| HeLa | Reduced Cell Proliferation | 20 µM | 5 days | Resulted in a ~70% reduction in cell number.[5][6] |

| HeLa | Modest Reduction in BrdU Incorporation | Not Specified | Not Specified | Indicates a less severe effect on replicative DNA synthesis compared to cell proliferation.[1] |

| CH12F3 (Parental) | Significant effect on proliferation and survival | 0-100 µM | 72 hours | Demonstrates the compound's impact on normal cell lines.[6] |

| LIG1 null cells | More resistant to this compound | Not Specified | Not Specified | Confirms that LigI is the primary target of this compound.[1][2] |

| Nuclear LigIIIα deficient cells | More sensitive to this compound | Not Specified | Not Specified | Suggests that the backup ligase, LigIIIα, can partially compensate for LigI inhibition.[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

1. DNA Ligation Assay

-

Objective: To determine the effect of this compound on the enzymatic activity of DNA ligase I.

-

Methodology:

-

A radiolabeled, ligatable DNA substrate is incubated with purified DNA ligase I.

-

This compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

The reactions are incubated to allow for the ligation of the DNA substrate.

-

The reaction products are then separated by denaturing polyacrylamide gel electrophoresis.

-

The gel is exposed to a phosphor screen, and the extent of ligation is quantified by analyzing the bands corresponding to the ligated product and the unligated substrate.

-

-

Expected Outcome: A dose-dependent decrease in the amount of ligated product in the presence of this compound, indicating inhibition of the ligation reaction.

2. Cell Proliferation Assay (BrdU Incorporation)

-

Objective: To assess the impact of this compound on replicative DNA synthesis.

-

Methodology:

-

Asynchronously proliferating cells (e.g., HeLa) are seeded in multi-well plates.

-

The cells are treated with various concentrations of this compound for a specified period.

-

Bromodeoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the cell culture medium.

-

During DNA synthesis, BrdU is incorporated into the newly synthesized DNA.

-

After an incubation period, the cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

A colorimetric substrate is added, and the absorbance is measured to quantify the amount of BrdU incorporation, which is proportional to the rate of DNA synthesis.

-

-

Expected Outcome: A reduction in BrdU incorporation in cells treated with this compound, indicating an inhibition of DNA replication.

3. Cell Viability Assay

-

Objective: To measure the effect of this compound on cell viability and proliferation over time.

-

Methodology:

-

Cells are plated in the absence or presence of this compound at various concentrations.

-

The cells are incubated for an extended period (e.g., 5-6 days).

-

Cell viability is measured using a standard method such as the MTT assay or by direct cell counting.

-

The results are expressed as a percentage of the value obtained with untreated cells.

-

-

Expected Outcome: A dose-dependent decrease in cell viability, indicating that this compound is cytostatic or cytotoxic.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inhibition of DNA Ligation by this compound.

Experimental Workflow Diagram

Caption: Workflow for the DNA Ligation Assay.

Logical Relationship Diagram

Caption: Cellular Consequences of this compound Action.

References

- 1. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships among DNA ligase inhibitors: Characterization of a selective uncompetitive DNA ligase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification & Evaluation of DNA Ligase Inhibitors: Predicting the Binding of Small Molecules to the DNA Binding Domain by Molecular Modeling | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

L82-G17: A Deep Dive into its Cellular Interactions Beyond DNA Ligase I

For Immediate Release

This technical guide provides a comprehensive overview of the small molecule inhibitor L82-G17, with a primary focus on its known cellular targets and a discussion of potential off-target interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, DNA repair, and medicinal chemistry.

Executive Summary

This compound is a potent and selective uncompetitive inhibitor of human DNA Ligase I (LigI), an essential enzyme in DNA replication and repair.[1][2][3][4] Extensive research has highlighted its specificity for LigI over other human DNA ligases, namely LigIII and LigIV. While the primary mechanism of action of this compound is well-established as the inhibition of LigI, leading to disruptions in DNA replication and the induction of DNA damage, a thorough investigation into its broader cellular target profile is critical for its development as a therapeutic agent. This guide synthesizes the current knowledge on this compound's selectivity and explores the experimental landscape for identifying targets beyond LigI. To date, published literature has not identified definitive cellular targets of this compound other than DNA Ligase I.

Primary Cellular Target: DNA Ligase I (LigI)

This compound is characterized as a selective, uncompetitive inhibitor of LigI.[1] It specifically targets the third step of the ligation reaction, which is the phosphodiester bond formation.[1][2] This mode of action involves the stabilization of the LigI-DNA complex, which enhances the formation of stable complexes of LigI with nicked DNA.[1]

Selectivity Profile

The selectivity of this compound for LigI has been demonstrated through various biochemical and cell-based assays. In pull-down assays, this compound increased the retention of LigI on nicked DNA-coated beads but had minimal effect on the binding of LigIII.[1][3] Furthermore, this compound did not show inhibitory activity against LigIV at concentrations as high as 200 µM.[1]

Cellular studies support the on-target activity of this compound. Cells expressing LigI are more sensitive to the compound compared to isogenic LIG1 null cells.[1][2] Moreover, cells deficient in nuclear LigIIIα, which can compensate for LigI in DNA replication, exhibit increased sensitivity to this compound.[1][2] These findings strongly suggest that the primary cytotoxic effects of this compound are mediated through the inhibition of LigI.

Exploration of Off-Target Interactions

While the selectivity of this compound for LigI is a key feature, the potential for off-target effects is an important consideration in drug development. The initial research on this compound acknowledged the possibility of such effects.[1] However, extensive screening data for off-target binding partners is not publicly available in the current literature. Standard industry practices for evaluating off-target effects often involve broad-panel screening against kinases (kinome scanning) and other enzyme families, as well as proteomics-based approaches to identify novel binding partners. At present, there are no published studies detailing the results of such comprehensive screens for this compound.

It is noteworthy that this compound shares a similar mechanism of action with topoisomerase (topo) inhibitors and some Poly(ADP-Ribose) Polymerase (PARP) inhibitors, which also trap enzyme-DNA complexes.[1] However, experiments have shown that this compound does not increase the amount of LigI associated with chromatin in the same way that these other inhibitors trap their respective targets.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity and selectivity.

| Parameter | Target/Cell Line | Value | Reference |

| Inhibition of LigIV | Purified enzyme | No inhibition at 200 µM | [1] |

| Effect on LigIII binding | Pull-down assay | Very little effect | [1] |

| Reduction in cell number | HeLa cells | ~70% at 20 µM | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

DNA Ligation Assay (In Vitro)

This assay measures the ability of a DNA ligase to join a nicked DNA substrate.

-

Reaction Mixture:

-

25 mM Tris-HCl pH 7.5

-

12.5 mM NaCl

-

6 mM MgCl₂

-

0.4 mM ATP

-

0.25 mg/mL BSA

-

2.5% glycerol

-

0.5 mM DTT

-

0.5% DMSO

-

Purified DNA ligase (e.g., LigI)

-

Radiolabeled or fluorescently labeled nicked DNA substrate (500 fmol)

-

This compound or DMSO control

-

-

Protocol:

-

Pre-incubate the DNA ligase and this compound (or DMSO) for 10 minutes at room temperature.

-

Add the labeled DNA substrate to initiate the reaction.

-

Incubate at 25°C for 30 minutes.

-

Stop the reaction by placing the tubes on ice and adding formamide dye.

-

Analyze the products by denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the ligated product using autoradiography or fluorescence imaging.

-

Cell Viability/Proliferation Assays

a) MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Protocol:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound or DMSO control for a specified period (e.g., 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Express cell viability as a percentage of the DMSO-treated control.

-

b) CyQUANT NF Cell Proliferation Assay: This assay measures cellular DNA content as an indicator of cell number.

-

Protocol:

-

Plate cells in a 96-well plate.

-

Treat cells with this compound or DMSO control for the desired duration (e.g., 72 hours).

-

Wash the cells with PBS.

-

Add the CyQUANT NF reagent to each well.

-

Incubate for 1 hour at 37°C according to the manufacturer's instructions.

-

Measure fluorescence using a microplate reader with appropriate filters.

-

Relate the fluorescence intensity to cell number using a standard curve.

-

Immunofluorescence Assay for γH2AX Foci Formation

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.

-

Protocol:

-

Grow cells on coverslips in a multi-well plate.

-

Treat cells with this compound or a control compound for a specified time (e.g., 4 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against γH2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and quantify the number of γH2AX foci per cell using a fluorescence microscope.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known mechanism of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound as an uncompetitive inhibitor of DNA Ligase I.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized, selective inhibitor of DNA Ligase I with demonstrated on-target activity in cellular models. While the possibility of off-target effects exists, current published research has not identified any cellular targets other than LigI. The high degree of selectivity for LigI over other human DNA ligases is a promising feature for its potential therapeutic development. Future studies employing broad, unbiased screening methods will be crucial to definitively map the complete cellular interaction profile of this compound and to further validate its specificity. This guide provides a foundational understanding of this compound for researchers aiming to utilize this compound as a chemical probe or to explore its therapeutic potential.

References

- 1. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships among DNA ligase inhibitors: Characterization of a selective uncompetitive DNA ligase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification & Evaluation of DNA Ligase Inhibitors: Predicting the Binding of Small Molecules to the DNA Binding Domain by Molecular Modeling | Semantic Scholar [semanticscholar.org]

- 4. caymanchem.com [caymanchem.com]

L82-G17: A Selective Uncompetitive Inhibitor of Human DNA Ligase I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L82-G17, a selective, uncompetitive inhibitor of human DNA ligase I (LigI). This document consolidates key information regarding its chemical properties, mechanism of action, cellular effects, and the experimental protocols used for its characterization.

Chemical and Physical Properties

This compound is a small molecule inhibitor identified through structure-activity relationship studies of related compounds.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 92285-87-5 | [1][2][3] |

| Molecular Formula | C₁₁H₉ClN₄O₂ | [3] |

| Molecular Weight | 264.67 g/mol | [2] |

| Appearance | Solid (Pink to orange) | [2] |

| Purity | ≥98% | [3] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years | [3] |

Mechanism of Action: Selective Inhibition of DNA Ligase I

This compound is a potent and selective uncompetitive inhibitor of human DNA ligase I.[1][2][4] Its mechanism is distinct from many other DNA ligase inhibitors.

Key Features of this compound's Mechanism:

-

Uncompetitive Inhibition: this compound binds to the enzyme-substrate complex, specifically the complex of LigI and nicked DNA.[5][6] This mode of inhibition is in contrast to competitive inhibitors that bind to the enzyme's active site.

-

Selectivity for LigI: this compound shows a high degree of selectivity for DNA ligase I over DNA ligase III and DNA ligase IV.[2]

-

Inhibition of Phosphodiester Bond Formation: The DNA ligation process involves three key steps. This compound specifically inhibits the third step, which is the formation of the phosphodiester bond to seal the nick in the DNA backbone.[1][2] It does not inhibit the formation of the DNA-adenylate intermediate.[2]

-

Stabilization of the LigI-DNA Complex: By binding to the LigI-nicked DNA complex, this compound effectively traps the enzyme on the DNA, preventing the completion of the ligation reaction.[2]

Below is a diagram illustrating the DNA ligation pathway and the point of inhibition by this compound.

Caption: DNA Ligation Pathway and this compound Inhibition.

Cellular Effects and Biological Activity

This compound has been demonstrated to be active in cellular models, where it impacts DNA replication and cell viability.

| Cellular Effect | Cell Line(s) | Concentration | Incubation Time | Result | Reference |

| Reduced Cell Viability | HeLa | 20 µM | 5 days | ~70% reduction in cell number | [2] |

| Inhibition of Proliferation | CH12F3 (parental) | 0-100 µM | 72 hours | Significant effect on proliferation and survival | [7] |

| Reduced DNA Synthesis | HeLa | Not specified | 4 hours | Modest reduction in BrdU incorporation | [2] |

| Induction of DNA Damage | HeLa | Not specified | 4 hours | Increased formation of γH2AX foci | [2] |

Key Findings from Cellular Studies:

-

Cells expressing DNA ligase I are more sensitive to this compound than cells lacking LigI, confirming its on-target activity in a cellular context.[1][2]

-

Cells deficient in nuclear DNA ligase IIIα, which can compensate for the loss of LigI in DNA replication, exhibit increased sensitivity to this compound.[1][2] This highlights the inhibitor's specificity and its potential for exploiting cellular dependencies.

-

While this compound reduces BrdU incorporation, its effects are more modest compared to broader DNA ligase inhibitors, which is consistent with the ability of LigIII to act as a backup in DNA replication.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

DNA Ligase Inhibition Assay (Fluorescence-based)

This assay measures the ability of this compound to inhibit the joining of a fluorescently labeled nicked DNA substrate.

-

Enzyme and Inhibitor Pre-incubation:

-

Purified human DNA ligase I (500 fmol), DNA ligase III (500 fmol), or DNA ligase IV (2 pmol) is pre-incubated with 200 µM of this compound for 30 minutes at 25°C.

-

-

Ligation Reaction:

-

A fluorescently labeled nicked DNA substrate (1 pmol) is added to the enzyme-inhibitor mixture.

-

The reaction is incubated for 5 minutes at 25°C.

-

-

Analysis:

-

The reaction products are analyzed to determine the extent of ligation, and the results are compared to control reactions without the inhibitor.

-

Cell Viability and Proliferation Assays

These assays assess the impact of this compound on cell growth and survival.

-

MTT Assay:

-

HeLa cells are seeded in 96-well plates.

-

Cells are treated with varying concentrations of this compound for 5 days.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured to quantify the number of viable cells.

-

-

CyQUANT Assay:

-

CH12F3 cells (wild-type and LIG1 null) are treated with this compound for a specified period.

-

The CyQUANT dye, which binds to genomic DNA, is used to measure the total amount of DNA, providing an indicator of cell number.

-

BrdU Incorporation Assay for DNA Synthesis

This assay measures the rate of DNA synthesis in proliferating cells.

-

Asynchronously proliferating HeLa cells are treated with this compound for 4 hours.

-

During the treatment, bromodeoxyuridine (BrdU), a thymidine analog, is added to the cell culture medium.

-

Cells are then fixed and permeabilized.

-

Incorporated BrdU is detected using a specific anti-BrdU antibody, and the signal is quantified to determine the level of DNA synthesis.

The general workflow for evaluating the cellular effects of this compound is depicted below.

Caption: Experimental Workflow for this compound Cellular Assays.

Conclusion

This compound is a valuable research tool for studying the catalytic activity and cellular functions of human DNA ligase I. Its selectivity and well-characterized uncompetitive mechanism of action make it a useful probe for investigating DNA replication and repair pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further research may focus on leveraging its properties for the development of novel therapeutic agents.

References

- 1. Structure-activity relationships among DNA ligase inhibitors: Characterization of a selective uncompetitive DNA ligase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification & Evaluation of DNA Ligase Inhibitors: Predicting the Binding of Small Molecules to the DNA Binding Domain by Molecular Modeling | Semantic Scholar [semanticscholar.org]

- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 6. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. r110-azide-6-isomer.com [r110-azide-6-isomer.com]

structural activity relationship of L82-G17

An In-depth Technical Guide on the Structure-Activity Relationship of L82-G17, a Selective DNA Ligase I Inhibitor

Introduction

This compound is a potent and selective small molecule inhibitor of human DNA ligase I (LigI), an essential enzyme in DNA replication and repair.[1][2] It represents a significant evolution from earlier DNA ligase inhibitors, such as its parent compound L82, exhibiting greater potency and a distinct mechanism of action.[1][3] Structurally, this compound is identified as 4-chloro-5-(2-(3-hydroxybenzylidene)hydrazineyl)pyridazin-3(2H)-one.[4] This guide provides a detailed analysis of its structure-activity relationship (SAR), mechanism of action, and the experimental protocols used for its characterization, aimed at researchers and professionals in drug development.

Core Structure-Activity Relationship (SAR)

The inhibitory activity and selectivity of this compound are closely tied to specific structural features, as determined by comparative analysis with related compounds like L82, L67, and L189.[1] The core structure consists of two six-membered aromatic rings connected by a linker.[1][3]

Key determinants for LigI selectivity include:

-

Pyridazine Ring : The presence of a pyridazine ring is a common feature among the majority of LigI-selective inhibitors.[1][3]

-

Arylhydrazone Linker : LigI-selective inhibitors typically possess either an arylhydrazone or acylhydrazone linker connecting the aromatic rings. Compounds with vinyl linkers do not show the same selectivity.[1][3]

This compound is notable for having the lowest molecular weight among the active arylhydrazone inhibitors, suggesting its structure may represent the minimal pharmacophore required for this class of LigI inhibition.[1]

Quantitative SAR Data

The following table summarizes the activity of this compound in comparison to its parent compound L82 and the related inhibitor L67. This compound demonstrates enhanced, selective activity against DNA Ligase I.

| Compound | Target(s) | Inhibition Mechanism | Relative Potency (LigI) | Cellular Effect |

| This compound | DNA Ligase I (Selective) | Uncompetitive | High | Decreased Cell Proliferation [4] |

| L82 | DNA Ligase I (Selective) | Mixed Competitive/Uncompetitive | Moderate | Cytostatic[5] |

| L67 | DNA Ligase I & III | Competitive | Moderate | Cytotoxic[5] |

Mechanism of Action

This compound employs a specific and uncommon mechanism of action. It is an uncompetitive inhibitor , meaning it binds exclusively to the enzyme-substrate complex.[1][5] This contrasts with competitive inhibitors like L67, which bind to the enzyme's active site and block substrate binding.[5]

The DNA ligation process occurs in three distinct steps. This compound selectively inhibits the final step:

-

Enzyme Adenylation : The ligase reacts with ATP to form a covalent Ligase-AMP intermediate.

-

AMP Transfer : The AMP moiety is transferred to the 5'-phosphate of the nicked DNA, forming a DNA-adenylate intermediate.

-

Phosphodiester Bond Formation : The ligase catalyzes the attack of the 3'-hydroxyl on the 5'-phosphate, sealing the nick and releasing AMP. This compound inhibits this step. [1][3][6]

By inhibiting Step 3, this compound effectively stabilizes the complex formed between the non-adenylated LigI enzyme and the DNA-adenylate intermediate, trapping the enzyme on the DNA.[1] This mechanism is analogous to that of certain topoisomerase and PARP inhibitors.[1]

Caption: Mechanism of this compound inhibiting Step 3 of DNA ligation.

Experimental Protocols

DNA Ligase Inhibition Assay (Phosphodiester Bond Formation)

This assay measures the ability of a compound to inhibit the final step of DNA ligation.

-

Materials :

-

Purified human DNA Ligase I (LigI).

-

Radiolabeled (e.g., ³²P) ligatable DNA substrate (a DNA duplex with a single-strand nick).

-

This compound and control compounds (e.g., L67) dissolved in DMSO.

-

Ligation buffer (containing ATP, MgCl₂, DTT).

-

Denaturing polyacrylamide gel.

-

Phosphorimager for visualization.

-

-

Procedure :

-

Prepare reaction mixtures containing ligation buffer, the radiolabeled DNA substrate, and the desired concentration of this compound or control.

-

Initiate the reaction by adding purified LigI enzyme.

-

Incubate the mixture for a defined period (e.g., 30 minutes) at the optimal temperature (e.g., 37°C).[6]

-

Stop the reaction by adding a stop solution (e.g., formamide with EDTA).

-

Denature the DNA products by heating.

-

Separate the ligated DNA product from the unligated substrate using denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the radiolabeled DNA bands using a phosphorimager. The amount of ligated product is inversely proportional to the inhibitor's activity.[1]

-

DNA-Adenylate Formation Assay

This assay confirms that the inhibitor does not block Step 2 of the ligation reaction.

-

Materials :

-

Same as the above assay, but with a non-ligatable DNA substrate (e.g., a nick with a 3'-dideoxy terminus). This substrate allows for the formation of the DNA-adenylate intermediate but prevents the final ligation.

-

-

Procedure :

-

Follow the same procedure as the DNA Ligase Inhibition Assay, but substitute the non-ligatable DNA substrate.

-

The reaction will result in the accumulation of the DNA-adenylate intermediate.

-

Analyze the products on a denaturing gel. This compound should not prevent the formation of this intermediate, whereas a competitive inhibitor like L67 would.[1]

-

Caption: General workflow for in vitro DNA ligase inhibition assays.

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on cancer cell growth.

-

Materials :

-

Procedure :

-

Seed HeLa cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0 to 100 µM).[6] Include a DMSO-only vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader to determine the relative number of viable cells.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability). A 20 µM concentration of this compound has been shown to decrease the proliferation of HeLa cells.[4]

-

References

- 1. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification & Evaluation of DNA Ligase Inhibitors: Predicting the Binding of Small Molecules to the DNA Binding Domain by Molecular Modeling | Semantic Scholar [semanticscholar.org]

- 3. Structure-activity relationships among DNA ligase inhibitors: Characterization of a selective uncompetitive DNA ligase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for L82-G17 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

L82-G17 is a potent and selective small molecule inhibitor of human DNA ligase I (LigI).[1][2] As a crucial enzyme in DNA replication and repair, LigI is responsible for sealing Okazaki fragments during lagging strand synthesis and finalizing several DNA repair pathways. This compound acts as an uncompetitive inhibitor, specifically targeting the third step of the ligation process—phosphodiester bond formation.[1] This targeted inhibition leads to an accumulation of single-strand breaks in the DNA, subsequently inducing a DNA damage response, cell cycle arrest, and a reduction in cell proliferation, making this compound a valuable tool for cancer research and drug development.[1][3]

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |

| HeLa | MTT Assay | 20 | 72 hours | ~70% reduction in cell proliferation | [1] |

| HCT116 | CyQUANT Assay | Not specified | 5 days | Increased sensitivity in cells lacking nuclear LigIIIα | [1] |

| DU145 (Prostate Cancer) | Cell Viability Assay | Various | Not specified | Synergistic effects with Olaparib |

Note: Further dose-response and time-course studies are recommended for specific cell lines of interest to determine optimal experimental conditions.

Signaling Pathways and Experimental Workflows

The inhibition of DNA Ligase I by this compound disrupts the normal process of DNA replication, leading to an accumulation of unsealed Okazaki fragments. This creates replication stress and single-strand breaks (SSBs), which can be converted to double-strand breaks (DSBs). These DNA lesions trigger the DNA Damage Response (DDR) pathway.

References

- 1. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel human DNA ligase I inhibitor that promotes cellular apoptosis in DLD-1 cells: an in silico and in vitro mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: L82-G17 for In Vitro Ligation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

L82-G17 is a potent and selective small molecule inhibitor of human DNA ligase I (LigI), a critical enzyme in DNA replication and repair.[1][2] Its uncompetitive mechanism of action, targeting the final step of the ligation process, makes it a valuable tool for studying DNA repair pathways and for the development of potential anti-cancer therapeutics.[2][3][4][5] These application notes provide detailed protocols for utilizing this compound in in vitro ligation assays to characterize its inhibitory effects.

Mechanism of Action

This compound acts as an uncompetitive inhibitor of DNA ligase I.[1][2][6] It specifically targets the third step of the DNA ligation reaction, which is the phosphodiester bond formation. The inhibitor stabilizes the complex formed between the non-adenylated ligase and the DNA-adenylate intermediate, thereby preventing the final sealing of the DNA nick.[1]

Data Presentation

Table 1: Kinetic Parameters of DNA Ligase I Inhibition by this compound

| Inhibitor | Target Ligase | Vmax (pmol/min) | Km (µM) | Inhibition Type |

| This compound | DNA Ligase I | Decreased | Decreased | Uncompetitive |

| L82 | DNA Ligase I | Decreased | Increased | Mixed |

Data synthesized from kinetic analyses described in the literature.[1]

Table 2: Specificity of this compound

| Ligase | This compound Inhibition (at 200 µM) |

| DNA Ligase I | Significant Inhibition |

| DNA Ligase III | No Significant Inhibition |

| DNA Ligase IV | No Significant Inhibition |

This table summarizes the selectivity of this compound for DNA ligase I over other human DNA ligases.[1]

Experimental Protocols

Fluorescence-Based In Vitro Ligation Assay

This assay measures the ability of DNA ligase I to ligate a fluorescently labeled nicked DNA substrate in the presence or absence of this compound.

Materials:

-

Purified human DNA ligase I (LigI)

-

This compound (dissolved in DMSO)

-

Fluorescently labeled nicked DNA substrate (e.g., with a 5'-FAM label)

-

10X Ligation Buffer (600 mM Tris-HCl pH 7.4, 500 mM NaCl, 100 mM MgCl₂, 50 mM DTT, 10 mM ATP)

-

Bovine Serum Albumin (BSA)

-

DMSO (vehicle control)

-

Formamide dye

-

20% denaturing polyacrylamide gel

-

Fluorescence imaging system

Procedure:

-

Prepare the ligation reaction mixture in a final volume of 20 µL.

-

To each reaction, add the components in the following order:

-

Nuclease-free water

-

2 µL of 10X Ligation Buffer

-

BSA to a final concentration of 50 µg/ml

-

1 pmol of fluorescently labeled nicked DNA substrate

-

-

Add the desired concentration of this compound or an equivalent volume of DMSO for the control. Pre-incubate the enzyme with the inhibitor for 30 minutes at 25°C.[1]

-

Initiate the reaction by adding 500 fmol of purified LigI.

-

Incubate the reaction for 5 minutes at 25°C.[1]

-

Terminate the reaction by adding an equal volume of formamide dye and placing it on ice.

-